![molecular formula C31H49K2NO12S B13405951 dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features multiple hydroxyl groups, a sulfonate group, and a carboxylate group, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, selective oxidation and reduction reactions, and the formation of ester or ether linkages. Specific reaction conditions would depend on the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production methods for such complex molecules often involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. Purification methods such as chromatography and crystallization are also crucial for obtaining the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The sulfonate group can be reduced to a thiol group under specific conditions.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, amines, and acid chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield ketones, while substitution reactions could produce esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s hydroxyl and sulfonate groups could interact with various biomolecules, making it useful for studying enzyme-substrate interactions or as a potential drug candidate.
Medicine
In medicine, the compound’s unique structure could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its interactions with specific molecular targets. For example, the hydroxyl groups could form hydrogen bonds with enzymes or receptors, while the sulfonate group could participate in ionic interactions. These interactions could modulate the activity of various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dipotassium hydrogen phosphate: Similar in having potassium ions but different in structure and applications.
Dipotassium glycyrrhizinate: Similar in having multiple hydroxyl groups and potassium ions but different in biological activity.
Uniqueness
This compound’s unique combination of functional groups and stereochemistry sets it apart from other similar compounds
Propiedades
Fórmula molecular |
C31H49K2NO12S |
|---|---|
Peso molecular |
738.0 g/mol |
Nombre IUPAC |
dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H51NO12S.2K/c1-15(4-7-22(34)32-14-45(40,41)42)18-5-6-19-23-20(9-11-31(18,19)3)30(2)10-8-17(12-16(30)13-21(23)33)43-29-26(37)24(35)25(36)27(44-29)28(38)39;;/h15-21,23-27,29,33,35-37H,4-14H2,1-3H3,(H,32,34)(H,38,39)(H,40,41,42);;/q;2*+1/p-2/t15-,16-,17-,18-,19+,20+,21-,23+,24?,25+,26-,27+,29-,30+,31-;;/m1../s1 |
Clave InChI |
KANOHAPUOBPJFH-JYXKZNQLSA-L |
SMILES isomérico |
C[C@H](CCC(=O)NCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+] |
SMILES canónico |
CC(CCC(=O)NCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


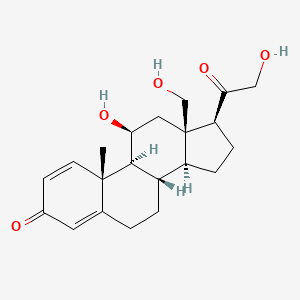
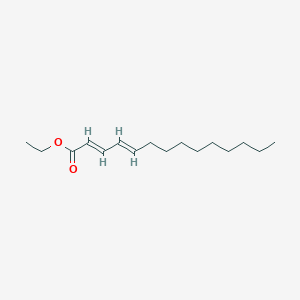
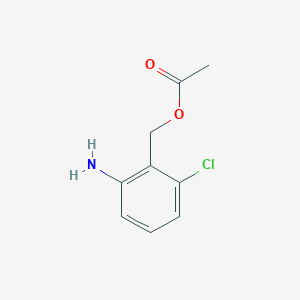
![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)
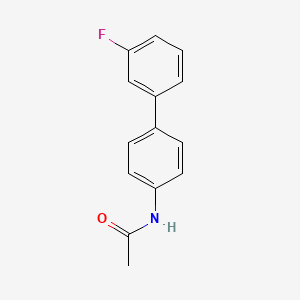
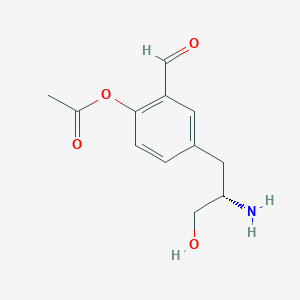

![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)
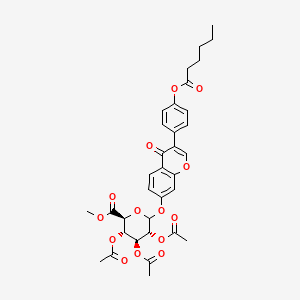
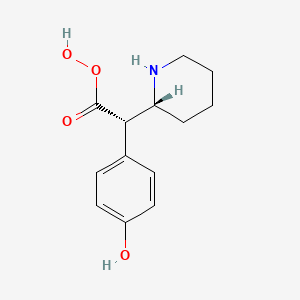
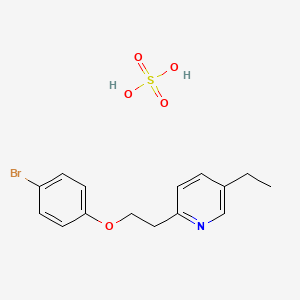
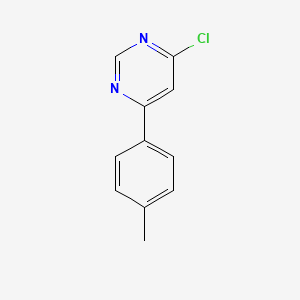
![(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)

